N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Description
Properties
IUPAC Name |
N,N,1-trimethyl-3-oxo-2,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-13(2)18(16,17)8-4-5-10-9(6-8)12-11(15)7-14(10)3/h4-6H,7H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSNVTAUVFGHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an aromatic diamine, such as o-phenylenediamine, with a diketone, such as glyoxal, to form the quinoxaline core.
Sulfonation: The quinoxaline core is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Methylation: The final step involves the methylation of the nitrogen atoms and the ketone group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate or by blocking the active site.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to the disruption of essential biological processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Similar structure but with fewer methyl groups.
N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Lacks the methyl and ketone groups.
Uniqueness
N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to the combination of its quinoxaline core, sulfonamide group, and multiple methyl substitutions. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
The molecular formula of this compound is , with a molar mass of 269.32 g/mol. Its structural characteristics suggest potential interactions with biological targets, particularly in cancer therapy and neuropharmacology .
Synthesis
The synthesis of N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives typically involves the reaction of o-phenylenediamine with various carbonyl compounds. This method has been optimized to yield high purity and yield of the target compound .
1. Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. For instance:
- Inhibition of Tubulin Polymerization : N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives have been shown to inhibit tubulin polymerization with an IC50 value as low as 3.97 μM. This inhibition leads to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cell lines such as HeLa and K562 .
- Cell Viability : The compound demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.071 μM to 0.164 μM .
2. Neuropharmacological Effects
The neuropharmacological profile of N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives indicates potential anxiolytic and anticonvulsant effects:
- Anxiolytic Activity : In animal models, certain derivatives exhibited anxiolytic effects comparable to diazepam at specific dosages (e.g., 2.5 mg/kg) while also showing significant anticonvulsant properties .
3. Mechanistic Insights
The mechanism of action for these compounds appears to involve interaction with the colchicine binding site on tubulin. Molecular docking studies have confirmed this binding mode, which is crucial for their antiproliferative effects .
Case Studies
Several studies have documented the biological activities of N,N,1-trimethyl derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via sulfonylation of a tetrahydroquinoxaline core. Key steps include chlorosulfonation of 3-methylquinoxalin-2(1H)-one using chlorosulfonic acid, followed by amidation with methylamine derivatives. Optimization involves controlling reaction temperature (0–5°C for sulfonation) and stoichiometric ratios to minimize byproducts. Purity is validated via HPLC (>95%) and structural confirmation via H/C NMR .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- X-ray crystallography provides definitive bond angles and dihedral angles (e.g., C9–C10–C11 = 110.0°), while NMR confirms proton environments (e.g., methyl groups at δ 2.8–3.2 ppm). Mass spectrometry (ESI-MS) verifies molecular weight, and IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm) .
Q. What in vitro pharmacological screening models are suitable for initial bioactivity assessment?
- Enzyme inhibition assays (e.g., DPP-4 IC determination) using fluorogenic substrates are standard. Cell-based models (e.g., glucose uptake in HepG2 cells) or receptor-binding assays (e.g., GABA for CNS activity) are employed. Dose-response curves (0.1–100 µM) identify potency thresholds .
Advanced Research Questions
Q. How do structural modifications at the sulfonamide moiety influence DPP-4 inhibitory activity, and what computational methods validate these observations?
- Substituting the sulfonamide with heterocyclic groups (e.g., pyridinyl) enhances potency by 1.2–1.6-fold (IC = 0.48 nM vs. Linagliptin’s 0.60 nM). Molecular docking (AutoDock Vina) reveals hydrogen bonding with DPP-4 residues (e.g., Glu205, Tyr662). Free energy calculations (MM-GBSA) quantify binding affinity changes .
Q. What strategies resolve contradictions in neuropharmacological data, such as variability in anxiolytic effects across animal models?
- Discrepancies arise from species-specific metabolism (e.g., murine CYP450 vs. human isoforms). Cross-validation using elevated plus maze (mice) and open-field tests (rats) under standardized conditions (dose: 2.5–30 mg/kg) clarifies dose-dependency. Pharmacokinetic profiling (plasma t, brain penetration) identifies bioavailability limitations .
Q. How can synthetic yields be improved while minimizing hazardous byproducts?
- Flow chemistry reduces exothermic risks during sulfonation. Solvent optimization (e.g., replacing glacial acetic acid with MeCN/HO mixtures) improves hydrazide coupling efficiency. Green chemistry metrics (E-factor < 5) guide waste reduction .
Q. What methodologies assess the compound’s stability under physiological conditions, and what are its major degradation pathways?
- Forced degradation studies (pH 1–9, 40°C) monitored via LC-MS identify hydrolysis at the sulfonamide group (t = 8 h at pH 7.4). Oxidation with HO forms sulfonic acid derivatives. Accelerated stability testing (ICH Q1A) recommends storage at -20°C under inert atmosphere .
Data Interpretation and Conflict Resolution
Q. How should researchers address conflicting IC values reported in different DPP-4 inhibition studies?
- Standardize assay protocols (e.g., substrate concentration, incubation time). Use reference inhibitors (e.g., Sitagliptin) as internal controls. Meta-analysis of kinetic data (K vs. IC) accounts for assay variability. Collaborative inter-laboratory validation reduces methodological bias .
Q. What statistical approaches are recommended for analyzing dose-dependent neuropharmacological effects with high inter-subject variability?
- Mixed-effects models (e.g., nonlinear regression in GraphPad Prism) separate biological variation from treatment effects. Post hoc tests (Bonferroni correction) adjust for multiple comparisons. Power analysis ensures adequate sample sizes (n ≥ 8/group) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
